MappianineA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mappianine A involves several steps, including the isolation of the compound from the plant Mappianthus iodoides. The structures and absolute configurations of Mappianine A and its analogues were determined using spectroscopic analysis, single-crystal X-ray diffraction, and ECD calculations .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of Mappianine A. Most of the available data focuses on laboratory-scale isolation and synthesis from natural sources .
Chemical Reactions Analysis
Types of Reactions: Mappianine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving Mappianine A include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed: The major products formed from the reactions of Mappianine A include its analogues and derivatives, which are evaluated for their cytotoxic effects on various cancer cell lines .
Scientific Research Applications
Chemistry: In chemistry, Mappianine A serves as a model compound for studying the synthesis and reactivity of monoterpenoid indole alkaloids .
Biology: In biological research, Mappianine A is evaluated for its cytotoxic effects on cancer cell lines, including MGC-803, Bel-7404, A549, NCI-H460, and HepG2 .
Medicine: Mappianine A shows promise as a potential anticancer agent due to its moderate cytotoxicity against various cancer cell lines .
Industry: While industrial applications are still under exploration, Mappianine A’s unique properties make it a candidate for further research and development in pharmaceuticals and biotechnology .
Mechanism of Action
The mechanism of action of Mappianine A involves its interaction with molecular targets and pathways within cancer cells. The compound’s cytotoxic effects are attributed to its ability to interfere with cellular processes, leading to cell death . Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds: Mappianine A is part of a group of monoterpenoid indole alkaloids, including Mappianines B-E . These compounds share similar structural features but differ in their specific configurations and biological activities .
Uniqueness: Mappianine A stands out due to its unique structural properties and moderate cytotoxicity against a range of cancer cell lines . Its potential as an anticancer agent makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H20N2O8 |
---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(3R,4S,8S,9R,12S)-3-hydroxy-5-methoxycarbonyl-8-methyl-2,10-dioxo-7-oxa-11,21-diazapentacyclo[12.7.0.03,11.04,9.015,20]henicosa-1(14),5,15,17,19-pentaene-12-carboxylic acid |
InChI |
InChI=1S/C22H20N2O8/c1-9-15-16(12(8-32-9)21(29)31-2)22(30)18(25)17-11(10-5-3-4-6-13(10)23-17)7-14(20(27)28)24(22)19(15)26/h3-6,8-9,14-16,23,30H,7H2,1-2H3,(H,27,28)/t9-,14-,15-,16+,22+/m0/s1 |
InChI Key |
QFIODVOISIGDCZ-KBKOONKZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](C(=CO1)C(=O)OC)[C@]3(C(=O)C4=C(C[C@H](N3C2=O)C(=O)O)C5=CC=CC=C5N4)O |
Canonical SMILES |
CC1C2C(C(=CO1)C(=O)OC)C3(C(=O)C4=C(CC(N3C2=O)C(=O)O)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
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